molecular formula C16H13ClO3 B12581487 2-Propen-1-one, 3-(4-chlorophenyl)-1-(2-hydroxy-5-methoxyphenyl)- CAS No. 267885-42-7

2-Propen-1-one, 3-(4-chlorophenyl)-1-(2-hydroxy-5-methoxyphenyl)-

Cat. No.: B12581487
CAS No.: 267885-42-7
M. Wt: 288.72 g/mol
InChI Key: AOJRQRFPKBBMPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propen-1-one, 3-(4-chlorophenyl)-1-(2-hydroxy-5-methoxyphenyl)- is a chemical compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 3-(4-chlorophenyl)-1-(2-hydroxy-5-methoxyphenyl)- typically involves the Claisen-Schmidt condensation reaction between 4-chlorobenzaldehyde and 2-hydroxy-5-methoxyacetophenone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the product precipitates out.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or other reduced forms.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological or chemical activity. For example, if it exhibits antimicrobial properties, it may interact with microbial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would vary based on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound of the chalcone family.

    Flavonoids: A class of compounds structurally related to chalcones with various biological activities.

    Curcumin: A well-known compound with a similar structure and diverse biological activities.

Uniqueness

2-Propen-1-one, 3-(4-chlorophenyl)-1-(2-hydroxy-5-methoxyphenyl)- is unique due to the presence of specific functional groups such as the 4-chlorophenyl and 2-hydroxy-5-methoxyphenyl moieties, which may impart distinct chemical and biological properties.

Properties

CAS No.

267885-42-7

Molecular Formula

C16H13ClO3

Molecular Weight

288.72 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-(2-hydroxy-5-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C16H13ClO3/c1-20-13-7-9-16(19)14(10-13)15(18)8-4-11-2-5-12(17)6-3-11/h2-10,19H,1H3

InChI Key

AOJRQRFPKBBMPX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)O)C(=O)C=CC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.